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Indole-3-acetyl glutamate

Cat. No.: B1671889
CAS No.: 57105-48-3
M. Wt: 304.30 g/mol
InChI Key: YRKLGWOHYXIKSF-LBPRGKRZSA-N
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Description

Contextualization within Auxin Homeostasis and Plant Physiology

Indoleacetyl glutamic acid is a significant molecule in the regulation of auxin levels in plants. Auxins, with indole-3-acetic acid (IAA) as the most prevalent form, are critical hormones that orchestrate numerous aspects of plant growth and development, including cell elongation and division. nih.gov The concentration of free, active IAA is tightly controlled through biosynthesis, transport, and the formation of conjugates. biosynth.com

Indoleacetyl glutamic acid is an amide-linked conjugate of IAA, formed by bonding IAA to the amino acid L-glutamic acid. biosynth.com This conjugation process is a key mechanism for maintaining auxin homeostasis. By converting free IAA into conjugates like indoleacetyl glutamic acid, plants can store auxin in an inactive form, protecting it from degradation and preventing over-accumulation of the active hormone. biosynth.com These conjugates can be considered a reversible storage form, with the potential for hydrolysis back to free IAA when needed by the plant. In some cases, these conjugates are intermediates in a pathway for the permanent deactivation and catabolism of auxin. hmdb.cachemicalbook.com

The formation of amino acid conjugates of IAA, including indoleacetyl glutamic acid, is catalyzed by enzymes from the GRETCHEN HAGEN3 (GH3) family. biosynth.com The relative abundance of different IAA conjugates varies among plant species. For instance, in legumes such as soybean, amide conjugates like indoleacetyl glutamic acid are predominant. nih.gov Research has shown that conjugates with aspartate and glutamate (B1630785) account for almost all of the bound IAA found in soybean seeds. nih.gov Specifically, seeds of the soybean cultivar 'Hark' were found to contain 7.4 micromoles of indoleacetyl glutamic acid per kilogram. nih.gov This compound is considered an endogenous substance in plants and may also contribute to protecting plants against environmental stresses due to its antioxidant potential. biosynth.com

Role in Mammalian Systems and Tryptophan Metabolism

The study of indoleacetyl glutamic acid in mammalian systems is intrinsically linked to the metabolism of the essential amino acid tryptophan. Tryptophan is metabolized through several routes, including the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, which is largely associated with the gut microbiota. nih.govnih.govhmdb.ca One of the breakdown products of tryptophan metabolism is indole-3-acetic acid (IAA), the same auxin found in plants. hmdb.ca IAA in mammals is produced both by gut bacteria and, to some extent, endogenously in tissues through the oxidative deamination of tryptophan or the decarboxylation of tryptamine. hmdb.ca

This IAA can then be further metabolized. In mammals, IAA is known to conjugate with another amino acid, glutamine, to form indoleacetyl glutamine. hmdb.ca This compound is found at low levels in urine and can be elevated in individuals with Hartnup disease, a genetic disorder affecting amino acid absorption. hmdb.ca While the formation of indoleacetyl glutamine is documented, the specific role and metabolic pathways of indoleacetyl glutamic acid in mammals are less clearly defined in scientific literature. The Human Metabolome Database lists indole-3-acetylglutamic acid, noting its origin in food sources like soybeans, but does not detail its endogenous metabolic function in humans. nih.gov

Research has explored the effects of the parent compound, IAA, on mammalian cells. For example, IAA has been shown to enhance glucose and glutamine metabolism in certain types of leukocytes, such as neutrophils and macrophages, which have high peroxidase activity. cymitquimica.com However, this research focuses on the effects of IAA itself and does not directly investigate the biological activity of the indoleacetyl glutamic acid conjugate in mammalian systems.

Historical Perspective of Indoleacetyl Glutamic Acid Research

The scientific investigation of indoleacetyl glutamic acid is part of a broader effort to understand the metabolism and function of auxins in plants, which dates back to the early 20th century. The identification of IAA as the principal auxin spurred research into its various forms and metabolic fates within plant tissues. Scientists observed that a significant portion of IAA in plants existed in a "bound" or conjugated form. nih.gov

A pivotal moment in the specific research of indoleacetyl glutamic acid occurred in 1982, when Ephraim Epstein, Bruce G. Baldi, and Jerry D. Cohen successfully isolated and identified the compound from the seeds of soybean (Glycine max L.). nih.gov Using gas chromatography/mass spectrometry, they confirmed the structure of the glutamate conjugate. nih.gov This discovery was significant as it, along with the prior identification of the aspartate conjugate, demonstrated that these two amino acid conjugates constituted the vast majority of the bound IAA in soybean seeds. nih.gov This finding solidified the understanding that amino acid conjugation is a major pathway for auxin metabolism and storage in certain plant species, particularly legumes. nih.govnih.gov

Compound Information

Below is a table of the chemical compounds mentioned in this article.

Compound NameSynonyms
Indoleacetyl glutamic acidIndole-3-acetyl-L-glutamic acid, IAGlu, N-(3-indolylacetyl)-L-glutamic acid
Indole-3-acetic acidIAA, 3-IAA
TryptophanTrp
Glutamic acid
Indoleacetyl glutamine
Aspartic acid

Chemical and Physical Properties of Indoleacetyl Glutamic Acid

PropertyValueSource
Chemical Formula C₁₅H₁₆N₂O₅ biosynth.comchemicalbook.com
Molecular Weight 304.3 g/mol biosynth.comchemicalbook.com
Melting Point 167-172 °C chemicalbook.com
Appearance Solid nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O5 B1671889 Indole-3-acetyl glutamate CAS No. 57105-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKLGWOHYXIKSF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205727
Record name Indoleacetyl glutamic acid
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Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indole-3-acetylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

57105-48-3
Record name Indole-3-acetyl glutamate
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Record name Indoleacetyl glutamic acid
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Record name Indoleacetyl glutamic acid
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Record name INDOLEACETYL GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name Indole-3-acetylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162.5 °C
Record name Indole-3-acetylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Physiological and Biological Roles of Indoleacetyl Glutamic Acid

in Plant Growth and Development

Indoleacetyl glutamic acid is deeply involved in the lifecycle of plants, from regulating hormonal activity to defending against environmental threats. Its formation is a key metabolic strategy for plants to control the levels of active auxin, a powerful phytohormone that governs numerous aspects of growth and development.

Protection against Environmental Stresses

Indoleacetyl glutamic acid has been shown to possess antioxidant potential and can help protect plants against various environmental stresses. biosynth.com The parent molecule, IAA, is known to be critical for plant responses to a wide range of both biotic and abiotic stresses. nih.gov Research on related compounds further supports this protective role. For instance, exogenous application of glutamic acid has been found to enhance the activity of antioxidant enzymes in plants under stress. nih.govnih.gov Similarly, applying IAA has been shown to improve drought tolerance in wheat by helping to restore relative water content and fresh weight. researchgate.net The formation of indoleacetyl glutamic acid is likely part of the plant's broader strategy to manage stress, combining the protective attributes of both its constituent parts.

Regulation of Other Plant Hormones (e.g., Ethylene)

The influence of indoleacetyl glutamic acid extends to the regulation of other crucial plant hormones, notably ethylene (B1197577). biosynth.com There is significant crosstalk between auxin and ethylene signaling pathways. High levels of auxin are known to stimulate the production of ethylene by increasing the transcription of genes for enzymes like ACC synthase, a key regulator in the ethylene biosynthesis pathway. nih.govnih.gov Studies on pea plants have demonstrated that the effects of IAA on the expression of ethylene biosynthesis genes can explain the patterns of ethylene release. nih.gov This interaction is vital for coordinating various developmental processes, such as fruit development and leaf growth, where the balance between auxin and ethylene is critical. nih.govfrontiersin.org

Impact on Root and Shoot Growth

The regulation of auxin levels, in which indoleacetyl glutamic acid plays a part, has a direct impact on the development of roots and shoots. Auxins like IAA are essential for initiating lateral and adventitious roots, as well as for the elongation of the primary root. nih.gov However, the effect is highly dependent on concentration; what is optimal for one process may be inhibitory for another. nih.govmdpi.com For example, while auxins promote lateral root formation, high concentrations can inhibit the elongation of the primary root. nih.gov

The components of indoleacetyl glutamic acid also have distinct effects. L-glutamic acid, for instance, has been observed to inhibit primary root elongation while stimulating the growth of lateral roots in some plants. researchgate.net The interaction with ethylene, which is modulated by auxin, further complicates this regulation, as ethylene itself is involved in root hair development. mdpi.com The synthesis and hydrolysis of indoleacetyl glutamic acid are therefore part of a sophisticated system that allows the plant to fine-tune the growth and architecture of its root and shoot systems in response to developmental and environmental cues. nih.govnih.govresearchgate.net

Biological Significance in Mammalian Systems

While indoleacetyl glutamic acid is primarily studied in the context of plant biology, it is also recognized as a human metabolite. hmdb.ca Its components, indole-3-acetic acid and glutamic acid, are both present and biologically active in mammals. IAA in mammals is known as a breakdown product of tryptophan metabolism, often produced by gut bacteria, though some endogenous production also occurs. hmdb.ca A related compound, indoleacetyl glutamine, is found at low levels in urine and has been detected at elevated concentrations in individuals with Hartnup disease. hmdb.ca

Glutamic acid is one of the most abundant amino acids in the body and plays a crucial role in the nervous system as part of the glutamate-glutamine cycle between neurons and astrocytes. nih.gov It also serves as a key precursor for the synthesis of glutathione, a major antioxidant in mammalian cells. nih.gov Research has shown that IAA can affect the metabolism of glutamine in certain mammalian cells, like neutrophils and macrophages, particularly in cells with high peroxidase activity. nih.gov This suggests a potential interaction between the indole (B1671886) and amino acid components in mammalian metabolic pathways.

Research Findings on Indoleacetyl Glutamic Acid in Plants

RoleKey Research FindingSource Index
Regulation of Auxin Activity Functions as a temporarily inactive storage form of auxin, helping to control the concentration of free, active IAA. It is also an intermediate in the auxin degradation pathway. biosynth.com
Influence on Plant Growth Indirectly influences plant growth processes like cell division and elongation by being part of the system that regulates the availability of the primary growth hormone, auxin. biosynth.comnih.gov
Stress Protection Exhibits antioxidant potential and contributes to protecting plants from environmental stresses. biosynth.com
Hormone Regulation Plays a role in regulating the production of other plant hormones, including ethylene, through its relationship with auxin. biosynth.comnih.gov
Root and Shoot Impact As part of the auxin regulatory system, it affects the development and architecture of roots and shoots, processes highly sensitive to auxin concentrations. nih.govmdpi.com

Endogenous Occurrence and Formation from Tryptophan Metabolism

Indoleacetyl glutamic acid is an endogenous substance formed through the conjugation of indole-3-acetic acid (IAA) and L-glutamic acid. biosynth.comhmdb.ca IAA itself is a significant metabolite originating from the breakdown of the essential amino acid tryptophan. nih.govnih.gov The metabolism of tryptophan in the human body occurs via three primary routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway, which is largely mediated by the gut microbiota. nih.govyoutube.combiorxiv.org While the majority of dietary tryptophan is catabolized through the kynurenine pathway, the indole pathway gives rise to a variety of bioactive indole derivatives, including IAA. nih.govmdpi.com Although some endogenous production of IAA can occur in mammalian tissues, a substantial portion is produced by the metabolic activity of bacteria residing in the gut. hmdb.ca The formation of indoleacetyl glutamic acid represents a further metabolic step, where IAA is combined with the amino acid glutamine in the liver. nih.govmdpi.com

Gut Microbiome's Contribution to Indoleacetic Acid and Indoleacetyl Glutamine Production

The gut microbiome plays a critical role in the metabolism of dietary tryptophan, leading to the production of indole and its derivatives, such as indole-3-acetic acid (IAA). nih.govnih.gov Specific bacterial species possess the necessary enzymes to convert tryptophan into various metabolites. For instance, bacteria equipped with the enzyme tryptophanase, including certain species of Escherichia coli, Clostridium, and Bacteroides, can directly convert tryptophan to indole. nih.govmdpi.com Other bacteria, such as Clostridium sporogenes and Ruminococcus gnavus, are known to generate indole derivatives like IAA. nih.gov Furthermore, some Lactobacillus and Bifidobacterium species can also produce IAA from tryptophan. nih.gov This microbially-produced IAA is then absorbed into the host's circulation and transported to the liver. In the liver, IAA can be conjugated with glutamine to form indoleacetyl glutamine. nih.govmdpi.com Therefore, the composition and metabolic activity of the gut microbiota are key determinants of the levels of circulating IAA and, consequently, the production of indoleacetyl glutamine.

Association with Specific Physiological and Pathophysiological Responses

Elevated levels of indoleacetylglutamine and its precursor, indoleacetate, have been linked to specific physiological and pathophysiological responses, particularly those concerning metabolic health. mdpi.com Research has demonstrated significant positive correlations between these metabolites and key indicators of impaired glucose regulation, such as glucose, HbA1c, insulin (B600854), and C-peptide levels. mdpi.com This suggests a potential involvement of the indoleacetylglutamine pathway in processes related to glucose intolerance and insulin resistance. Furthermore, these metabolites have been associated with hypertension. mdpi.com Indoleacetylglutamine, in particular, shows a strong positive correlation with measures of central adiposity, including waist circumference and waist-to-hip ratio, highlighting its connection to obesity-related health risks. mdpi.com In contrast, another tryptophan metabolite derived from the gut microbiome, indolepropionate, exhibits a different profile with negative correlations to body mass index (BMI) and waist size, suggesting a potentially protective role. mdpi.com

Potential as a Biomarker in Disease

The indoleacetylglutamine pathway is emerging as a potential source of biomarkers for certain diseases, most notably cardiovascular diseases (CVD). nih.govmdpi.comresearchgate.net Metabolomic studies comparing healthy individuals with patients with CVD have revealed significantly elevated levels of indoleacetylglutamine, its precursor indoleacetate (indole-3-acetic acid), and its metabolite methyl indole-3-acetate (B1200044) in the patient group. nih.gov This distinct metabolic signature suggests that alterations in the gut microbiota's metabolism of tryptophan, leading to an increased production of these compounds, may be associated with the pathophysiology of CVD. researchgate.netnih.gov The strength of this association has led to the proposal that indoleacetylglutamine and related metabolites could serve as novel biomarkers for CVD risk assessment. nih.govresearchgate.net Furthermore, the ratio of different tryptophan metabolites, such as the kynurenine/tryptophan ratio, has also been identified as a potential biomarker for the severity and prognosis of conditions like acute ischemic stroke and for predicting the onset of age-related diseases. nih.govnih.gov

Involvement in Cardiovascular Health and Related Metabolic Parameters

Indoleacetyl glutamic acid and its metabolic precursors are increasingly implicated in cardiovascular health and its related metabolic parameters. Studies have shown a significant association between the indoleacetylglutamine pathway and cardiovascular diseases. nih.govmdpi.com Specifically, higher levels of indoleacetylglutamine and indoleacetate are positively correlated with several metabolic risk factors for CVD, including impaired glucose regulation and hypertension. mdpi.com These metabolites have also been linked to central adiposity, a key risk factor for cardiovascular events. mdpi.com Conversely, another gut microbiota-derived tryptophan metabolite, indolepropionate, has been associated with cardioprotective effects. nih.gov The inverse relationship between indolepropionate and cardiovascular risk, contrasted with the positive association of indoleacetylglutamine and indoleacetate, suggests that the balance of different tryptophan metabolites may be crucial for cardiovascular health. nih.govresearchgate.net These findings point towards a complex interplay between gut microbiota metabolism, tryptophan-derived metabolites, and cardiovascular homeostasis.

Association with Liver Diseases

The metabolism of tryptophan and its derivatives, including those leading to the formation of indoleacetyl glutamic acid, is increasingly recognized for its connection to liver diseases, particularly non-alcoholic fatty liver disease (NAFLD). nih.govamsterdamumc.nlbioscientifica.com NAFLD is characterized by the accumulation of fat in the liver and can progress to more severe conditions like cirrhosis. nih.gov The gut microbiome plays a significant role in this process, as alterations in its composition can influence the production of various metabolites from tryptophan. amsterdamumc.nlbioscientifica.com In NAFLD, it has been observed that metabolites from the indole pathway, which is driven by the gut microbiota, can have protective effects by reducing inflammation. nih.gov Conversely, an upregulation of the kynurenine pathway, another major route of tryptophan metabolism, is associated with increased inflammation and fibrosis in the liver. nih.gov Studies have shown that supplementation with tryptophan can reduce the severity of NAFLD in animal models by decreasing fat accumulation in the liver. tandfonline.comnih.gov

Connection to Pulmonary Fibrosis Progression

Recent research has begun to explore the role of tryptophan metabolites in the progression of pulmonary fibrosis, a condition characterized by scarring of the lung tissue. nih.govnih.gov Idiopathic pulmonary fibrosis (IPF) is the most common and severe form of this disease. nih.gov Studies have indicated that metabolites of tryptophan can have varying effects on fibrosis. For instance, one study found that the tryptophan metabolite 5-methoxytryptophan (B613034) could inhibit pulmonary fibrosis. nih.gov Another study investigating the direct role of indole-3-acetic acid (IAA), the precursor to indoleacetyl glutamic acid, found that plasma levels of IAA were significantly lower in patients with pulmonary fibrosis compared to healthy individuals. atsjournals.org This study went on to show that IAA administration could ameliorate bleomycin-induced pulmonary fibrosis in an animal model, suggesting a potential protective role. atsjournals.org The proposed mechanisms include the regulation of the lung microbiota and the induction of autophagy in lung fibroblasts. atsjournals.org

Role in Human Metabolome and Biofluid Analysis

Indoleacetyl glutamic acid, also known as Indole-3-acetyl-L-glutamic acid (IAA-Glu), is a metabolite identified in the human metabolome, resulting from the conjugation of indole-3-acetic acid (IAA) and L-glutamic acid. nih.govhmdb.ca It is classified as an N-acyl-L-alpha-amino acid and a derivative of glutamic acid. hmdb.ca The primary precursor, IAA, is a well-known breakdown product of the essential amino acid tryptophan, often generated by the metabolic activity of the gut microbiome. hmdb.cafrontiersin.org While also found in various plant species, its presence in human biofluids positions it as a component of endogenous metabolic processes. hmdb.ca Within the human body, it has been identified in extracellular spaces and the cytoplasm. nih.gov

The analysis of tryptophan metabolites in human biofluids like plasma and urine is a key area of research for understanding health and disease, with many studies focusing on the broader pathways involving tryptophan, tyrosine, and glutamate (B1630785). nih.govmdpi.com The detection and quantification of compounds like Indoleacetyl glutamic acid are primarily achieved through advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This method allows for the sensitive and specific measurement of low-abundance metabolites in complex biological matrices. nih.gov Challenges in accurately measuring glutamic acid and its conjugates exist, as in-source cyclization to pyroglutamic acid can occur during analysis, necessitating careful chromatographic separation and optimization of mass spectrometry conditions. nih.gov

Table 1: Analytical Parameters for the Detection of Indoleacetyl Glutamic Acid by LC-MS/MS

ParameterDetailsSource
Instrument TypeLC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) nih.govmassbank.eu
Ionization ModePositive and Negative nih.govmassbank.eu
Precursor Ion (m/z)305.1131981 ([M+H]+) nih.gov
Exact Mass304.10592162 g/mol nih.govhmdb.ca
Major Fragment Ions (m/z)130.0643, 131.0672 nih.gov

While direct research linking Indoleacetyl glutamic acid to specific human diseases is emerging, the study of structurally related tryptophan conjugates has established their importance as potential biomarkers. Alterations in tryptophan metabolism are implicated in various neurological and psychiatric disorders. frontiersin.org For instance, a closely related compound, indoleacetylglutamine, is found in elevated concentrations in the urine of individuals with Hartnup disease, a genetic disorder affecting amino acid absorption. hmdb.ca This highlights the principle that conjugated indole metabolites can reflect underlying metabolic dysregulation.

Further research into other gut-derived tryptophan metabolites reinforces the diagnostic potential of this class of compounds. Elevated levels of Indole-3-acetic acid (IAA) have been associated with conditions like chronic kidney disease and certain cancers. rupahealth.com Similarly, studies have identified other indole derivatives as potential biomarkers in various conditions.

Table 2: Research Findings on Biomarker Potential of Related Tryptophan Metabolites

MetaboliteBiofluidAssociated Condition/FindingSource
IndoleacetylglutamineUrineElevated levels found in patients with Hartnup disease. hmdb.ca
IndoleacetylglutaminePlasmaSignificantly increased in patients with Cardiovascular Diseases (CVDs). Positively correlated with BMI, triglycerides, and uric acid. mdpi.com
Indole-3-lactic acidUrineIdentified as a potential biomarker for early-stage alcohol-induced liver disease in mouse models. nih.govacs.org
Indole-3-acetic acid (IAA)Urine/BloodElevated levels may indicate dysbiosis or are associated with chronic kidney disease and depression. rupahealth.com

The presence of Indoleacetyl glutamic acid in the human metabolome and its detectability in biofluids make it a compound of interest for metabolomic studies. Its metabolic relationship to tryptophan, gut microbiota, and glutamic acid places it at the intersection of several crucial biochemical pathways. frontiersin.orgaginganddisease.org Future research may further elucidate its specific roles and establish its utility as a biomarker for various physiological and pathological states.

Molecular Mechanisms and Signaling Pathways

Interaction with Auxin Signaling Components in Plants

In plants, the hormonal effects of auxin are primarily mediated by a sophisticated co-receptor system involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors. nih.govfrontiersin.org The formation of indole-3-acetyl-L-glutamate (IAA-Glu) is a key metabolic process, primarily catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes, which links IAA to amino acids via an amide bond. frontiersin.org This conjugation is a pivotal mechanism for regulating the levels of free, active IAA within the cell. frontiersin.org

The core of auxin signaling lies in the auxin-dependent interaction between TIR1/AFB proteins and Aux/IAA repressors. frontiersin.org This interaction targets the Aux/IAA proteins for degradation by the 26S proteasome, thereby releasing AUXIN RESPONSE FACTOR (ARF) transcription factors to modulate the expression of auxin-responsive genes. nih.govnih.gov While direct binding affinity studies for IAA-Glu with specific TIR1/AFB-Aux/IAA pairs are not extensively documented, the principle of this co-receptor system allows for a high degree of specificity and a wide range of auxin-binding affinities. nih.gov The specific Aux/IAA protein within the complex largely determines the auxin affinity, which can range from as low as 10 nM to over 1 µM. nih.gov It is through this combinatorial system of different TIR1/AFB and Aux/IAA proteins that the plant can fine-tune its response to varying auxin concentrations. Phenylacetic acid (PAA), another common auxin, has been shown to enhance the formation of a TIR1–IAA7 complex but not a TIR1–IAA3 complex, highlighting the specificity of these interactions. nih.gov It is conceivable that IAA-Glu, as a modified form of IAA, interacts with this receptor system, although its affinity and specificity for different co-receptor pairs likely differ from that of free IAA.

Table 1: Examples of TIR1/AFB-Aux/IAA Co-Receptor Interactions and Auxin Binding Affinities
Co-Receptor PairLigandBinding Affinity (KD)Reference
TIR1-IAA7IAA~10 nM nih.gov
TIR1-IAA14IAA~10 nM nih.gov
TIR1-IAA17IAA~30 nM nih.gov
TIR1-IAA1IAA17 – 45 nM nih.gov
TIR1-IAA3IAA17 – 45 nM nih.gov
TIR1-IAA28IAA~75 nM nih.gov
TIR1-IAA71-NAA113.50 ± 3.50 nM nih.gov
TIR1-IAA72,4-D248 nM - 1 µM nih.gov

Receptor-Mediated Actions and Downstream Effects

Upon the perception of auxin by the TIR1/AFB-Aux/IAA co-receptor complex, a well-defined series of events is triggered. The degradation of the Aux/IAA repressor proteins is the central downstream effect, which subsequently unleashes the activity of ARF transcription factors. nih.gov These ARFs can then bind to specific DNA sequences known as auxin-responsive elements (AuxREs) in the promoters of target genes, thereby activating or repressing their transcription. nih.govnih.gov This leads to a multitude of physiological responses, including cell elongation, division, and differentiation, which collectively shape plant growth and development. nih.gov The accumulation of indole-3-acetamide (B105759) (IAM), a precursor to IAA, has been shown to induce the expression of stress-response genes and trigger the biosynthesis of another plant hormone, abscisic acid (ABA), highlighting the intricate cross-talk between different hormonal pathways. frontiersin.orgcsic.es

Modulation of Gene Expression and Cellular Responses

The ultimate consequence of indoleacetyl glutamic acid's interaction with the auxin signaling pathway is the modulation of a vast array of genes. Auxin treatment globally alters the gene expression profile in plants. nih.gov The Aux/IAA genes themselves are among the early genes rapidly induced by auxin, creating a negative feedback loop to control the signaling output. nih.gov

Key cellular responses regulated by this modulation of gene expression include:

Cell Growth and Elongation: Auxin promotes the expression of genes encoding cell wall modifying enzymes and proton pumps, leading to cell expansion.

Lateral Root Formation: The regulation of ARF activity by Aux/IAA degradation is critical for initiating new lateral roots. frontiersin.org

Apical Dominance: Auxin produced in the apical bud suppresses the growth of axillary buds by controlling gene expression in these tissues.

Tropic Responses: Differential growth in response to stimuli like light and gravity is orchestrated by the asymmetric distribution of auxin and the consequent localized gene expression changes. nih.gov

Table 2: Selected Gene Families and Cellular Processes Modulated by Auxin Signaling
Gene/Protein FamilyRole in Auxin SignalingDownstream Cellular ResponseReference
TIR1/AFB Family Auxin Co-receptorsPerception of auxin signal frontiersin.org
Aux/IAA Family Transcriptional RepressorsRegulation of ARF activity nih.gov
ARF Family Transcription FactorsBinding to AuxREs to regulate gene expression nih.gov
GH3 Family Amide SynthetasesConjugation of IAA to amino acids, including glutamate (B1630785) frontiersin.org
SAUR Genes Small Auxin Up RNAsCell expansion
Cell Wall Modifying Enzymes e.g., Expansins, Xyloglucan endotransglucosylasesCell wall loosening and growth
Proton Pumps (H+-ATPases) Acidification of the cell wall, activating expansins

Mechanisms in Mammalian Cell Signaling

While the role of indoleacetyl glutamic acid is well-established in plants, its function in mammals is far less understood. However, its constituent parts, indole (B1671886) and glutamic acid, are both significant players in mammalian physiology. Glutamic acid is the primary excitatory neurotransmitter in the central nervous system (CNS). nih.govacnp.org Tryptophan, the precursor to IAA, can be metabolized by gut bacteria into indole derivatives, which can then be absorbed by the host. hmdb.ca The compound indoleacetyl glutamine, a close structural relative of indoleacetyl glutamic acid, has been detected in human urine, suggesting that similar conjugates may be formed and metabolized in the human body. hmdb.ca

Potential mechanisms of indoleacetyl glutamic acid in mammalian cells could involve the modulation of signaling pathways typically responsive to amino acids or their derivatives. Cells possess sophisticated systems to sense amino acid availability, such as the mTOR and GCN2 pathways, which regulate protein synthesis, cell growth, and stress responses. frontiersin.org Given its structure, it is plausible that indoleacetyl glutamic acid could interact with amino acid transporters or other cellular sensors.

Interplay with Glutamate Receptors and Related Pathways

The most direct hypothetical point of interaction for indoleacetyl glutamic acid in the mammalian CNS is the glutamate receptor system. Glutamate receptors are broadly classified into two main types: ionotropic receptors (iGluRs) and metabotropic receptors (mGluRs). acnp.orgyoutube.com

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels, including the NMDA, AMPA, and kainate receptors. youtube.comwikipedia.org They are responsible for fast excitatory synaptic transmission. wikipedia.org The NMDA receptor is a key player in synaptic plasticity, learning, and memory, and its activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine. nih.govwikipedia.org The AMPA receptors also mediate fast excitatory transmission and their trafficking to and from the synapse is a critical mechanism for synaptic plasticity. nih.govnih.gov It is conceivable that the glutamic acid moiety of indoleacetyl glutamic acid could allow it to interact with the glutamate binding sites on these receptors, potentially acting as an agonist, antagonist, or modulator. The bulky indole group would likely influence its binding affinity and efficacy compared to glutamate itself.

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and cell excitability through slower, second-messenger-mediated pathways. youtube.com They are involved in a wide range of physiological processes. The structural similarity of indoleacetyl glutamic acid to glutamate suggests a potential for interaction with these receptors as well.

Excessive activation of glutamate receptors, particularly NMDA receptors, can lead to a toxic influx of calcium ions, a phenomenon known as excitotoxicity, which is implicated in various neurodegenerative diseases. nih.govacnp.org Any compound that modulates glutamate receptor activity, including potentially indoleacetyl glutamic acid, could therefore have significant physiological consequences. However, without direct experimental evidence, the nature of the interplay between indoleacetyl glutamic acid and mammalian glutamate receptors remains a subject for future investigation.

Table 3: Major Classes of Mammalian Glutamate Receptors
Receptor ClassSubtypesGeneral FunctionPotential Interaction with Indoleacetyl Glutamic AcidReference
Ionotropic (iGluR) NMDA, AMPA, KainateFast excitatory neurotransmission, synaptic plasticityThe glutamate moiety could interact with the ligand-binding site, potentially as an agonist or antagonist. The indole group would likely modify binding affinity and efficacy. youtube.comwikipedia.org
Metabotropic (mGluR) Group I, II, IIIModulation of synaptic transmission and cell excitability via G-proteinsSimilar to iGluRs, the glutamate portion could enable binding, with the indole group influencing the interaction. youtube.com

Analytical Methodologies for Indoleacetyl Glutamic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating indoleacetyl glutamic acid from other metabolites. High-Performance Liquid Chromatography (HPLC) is a predominant technique, particularly when coupled with mass spectrometry. nih.gov

For the analysis of indole-3-acetic acid (IAA) and its amino acid conjugates, including indoleacetyl glutamic acid, reverse-phase chromatography is commonly employed. frontiersin.org A typical setup might use a C18 column, which separates molecules based on hydrophobicity. frontiersin.orgresearchgate.net The mobile phase often consists of a gradient of an organic solvent like methanol or acetonitrile and acidified deionized water (e.g., with 0.1% acetic acid), which ensures efficient separation of the various auxin metabolites. frontiersin.org

In some applications, a preliminary purification step is beneficial. Polyvinylpolypyrrolidone (PVPP) chromatography can be used to effectively clean up plant extracts before HPLC analysis, as it separates IAA amino acid conjugates from other interfering compounds. nih.govnih.gov For the quantification of glutamic acid itself, methods involving pre-column derivatization with reagents like 2,4-dinitro-1-fluorobenzene followed by ultra-high performance liquid chromatography (UHPLC) have been developed, offering rapid analysis times. nih.govresearchgate.net

Below is a table summarizing typical HPLC conditions used in the analysis of IAA and its conjugates.

ParameterConditionSource
Column Kinetex C18 reverse-phase (1.7 µm, 2.1 mm x 50 mm) frontiersin.org
Mobile Phase A Deionized water with 0.1% acetic acid frontiersin.org
Mobile Phase B Methanol with 0.1% acetic acid frontiersin.org
Flow Rate 0.3 ml/min frontiersin.org
Gradient 10% B to 60% B over 11.5 minutes frontiersin.org
Detection UV absorbance at 280 nm or Mass Spectrometry academicjournals.org

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is the definitive tool for the detection and quantification of indoleacetyl glutamic acid due to its high sensitivity and specificity. It is almost always coupled with a chromatographic separation step.

Gas Chromatography-Mass Spectrometry (GC/MS) can be utilized for the analysis of indoleacetyl glutamic acid, but it requires a crucial derivatization step. researchgate.net Because amino acid conjugates are polar and not sufficiently volatile for GC analysis, their active hydrogens must be replaced with nonpolar groups. sigmaaldrich.com

One method involves derivatization using chloroformate in an aqueous solution, which prepares alkyl esters of the analytes suitable for GC-MS. nih.gov Another common technique is silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create more stable and less moisture-sensitive derivatives compared to other silylating agents. sigmaaldrich.com While effective, derivatization can sometimes introduce artifacts; for example, γ-glutamyl peptides can undergo intramolecular conversion to pyroglutamate during certain derivatization procedures, which requires careful method development and control. nih.gov

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and robust method for the analysis of indoleacetyl glutamic acid and related compounds. nih.govwustl.edunih.gov This technique combines the powerful separation capabilities of HPLC with the sensitive and specific detection of tandem mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid conjugates, typically forming protonated molecules [M+H]⁺ in positive ion mode. mdpi.com

The method allows for highly sensitive quantification, with detection limits for IAA amino acid conjugates reported in the low femtomole (fmol) range. nih.gov For indoleacetyl glutamic acid, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 305.113. massbank.eunih.gov Tandem MS (MS/MS) further enhances specificity by fragmenting this precursor ion and detecting characteristic product ions, such as the quinolinium ion at m/z 130.0, which is a hallmark of the indole-3-acetyl moiety. mdpi.com This high specificity and sensitivity make LC-MS/MS ideal for analyzing samples from complex biological matrices like plant tissues or serum with minimal sample preparation, often requiring only solid-phase extraction (SPE) for cleanup. nih.gov

The table below details typical mass spectrometry parameters for the analysis of Indoleacetyl-L-glutamic acid.

ParameterValue/SettingSource
Instrument Type LC-ESI-QTOF (Quadrupole Time-of-Flight) massbank.eunih.gov
Ionization Mode ESI Positive massbank.eunih.gov
Precursor Ion (m/z) 305.1131981 ([M+H]⁺) massbank.eunih.gov
Primary Fragment Ion (m/z) 130.06429 massbank.eunih.gov
Collision Energy 6V massbank.eunih.gov
Detection Limit 0.4 - 2.9 fmol (for IAA-amino acid conjugates) nih.gov

Application of Metabolomics in Indoleacetyl Glutamic Acid Studies

Metabolomics, the large-scale study of small molecules, provides a powerful framework for understanding the role of indoleacetyl glutamic acid in broader biological systems. Both untargeted and targeted approaches are employed to investigate its metabolic context.

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample in an unbiased manner to generate a comprehensive metabolic profile. semanticscholar.org This exploratory approach is particularly useful for biomarker discovery and for identifying metabolic pathways that are perturbed under specific conditions. nih.gov For instance, a non-targeted metabolomics study on serum samples from patients with cardiovascular diseases revealed significant alterations in the indoleacetylglutamine pathway. mdpi.com The study identified increased levels of indoleacetylglutamine and its precursor, indoleacetate, suggesting a potential link between this metabolic pathway and the pathophysiology of cardiovascular diseases. mdpi.com While powerful for discovery, a key challenge in untargeted metabolomics is the structural annotation of the thousands of molecular features detected. mdpi.com

Targeted metabolomics is a hypothesis-driven approach that focuses on the precise and accurate quantification of a specific, predefined set of metabolites, including indoleacetyl glutamic acid. nih.gov This method offers higher sensitivity, accuracy, and precision compared to untargeted approaches. nih.gov Targeted profiling is used to validate findings from untargeted studies or to quantify known metabolites in a specific pathway. For example, targeted methods have been developed for the comprehensive profiling of all auxin metabolites, including indole-3-acetyl-glutamic acid, across different plant species and tissues. frontiersin.org Similarly, targeted profiling of amino acid metabolites has been used to identify significant differences between patient and control groups in clinical research. researchgate.net This focused approach is essential for quantifying subtle but biologically important changes in the concentration of indoleacetyl glutamic acid.

Sample Preparation and Derivativation Strategies

The accurate analysis of indoleacetyl glutamic acid and related compounds from complex biological matrices necessitates meticulous sample preparation to isolate the analyte and remove interfering substances. Subsequent derivatization is often employed, particularly for gas chromatography-mass spectrometry (GC-MS), to enhance the volatility and thermal stability of the analyte. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) may or may not require derivatization depending on the sensitivity and separation required.

Sample Extraction and Clean-up

The initial step in the analytical workflow involves the extraction of indoleacetyl glutamic acid from the sample matrix, which can range from plant tissues to bacterial cultures. The choice of extraction method depends on the sample type and the physicochemical properties of the analyte.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two of the most common techniques employed for the purification and concentration of indole (B1671886) compounds.

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For amino acids, LLE can be influenced by factors such as pH and the use of functionalized ionic liquids. For instance, the extraction efficiency of tryptophan, a related indole compound, was found to be pH-dependent, with lower pH values resulting in higher partition coefficients. rsc.org A common solvent mixture for extracting amino acids from plant tissue is a combination of methanol, chloroform, and water. researchgate.netcreative-proteomics.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration due to its simplicity and effectiveness. mdpi.com The method involves passing the sample through a solid adsorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. C18 cartridges are frequently used for the purification of indole-3-acetic acid (IAA) and its conjugates from plant and rice callus extracts. mdpi.comnih.govnih.gov The procedure typically involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the retained compounds. mdpi.com For IAA purification, a two-step SPE process using C18 columns has been described to effectively remove neutral ballast and retain the acidified form of IAA, which is then eluted with methanol. nih.gov

The following table summarizes various sample preparation techniques used for indole compounds and amino acids.

Technique Matrix Procedure Details Key Findings/Recovery Reference
Centrifugal Filtration Bacterial Culture SupernatantsSupernatant (0.5 mL) is centrifuged through a 0.5 mL filter tube at 14,000×g for 30 min at 4°C. Filtrate is directly analyzed.A fast and simple clean-up step for HPLC analysis of seven different indoles. nih.gov
Solid-Phase Extraction (SPE) Rice Plant or CallusSamples are treated with 80% acetone containing diethyl dithiocarbamate, then partially purified on a C18 cartridge.Enables quantification of IAA and its amino acid conjugates by HPLC-ESI-MS/MS without derivatization. nih.gov
Solid-Phase Extraction (SPE) Plant Leaves (Pelargonium)A two-step C18-SPE procedure. First step removes neutral compounds. In the second step, the eluate is acidified and IAA is retained on a new column and eluted with methanol.Overall recovery of the procedure was estimated at 89-94%. nih.gov
Solid-Phase Extraction (SPE) Sugar Cane JuiceC18 cartridges were conditioned, and the sample was loaded. Indole compounds were eluted and analyzed by HPLC and LC-MS.A novel SPE procedure was developed for the pre-concentration and purification of 10 indole compounds. mdpi.com
Protein Precipitation Plasma and UrineA quick protein precipitation step is performed before LC-MS/MS analysis.Allows for the analysis of 39 non-derivatized free amino acids and related compounds. nih.gov
Solvent Extraction Plant TissuesFrozen tissue is ground, and amino acids are extracted using an aqueous HCl–ethanol solution.The extract can be directly analyzed by LC-MS/MS without further purification. researchgate.net

Derivatization Strategies

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. For GC-MS, this typically means increasing volatility and thermal stability. sigmaaldrich.com For LC-MS, derivatization can be used to improve ionization efficiency and chromatographic separation. ddtjournal.comnih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS):

The polar nature of amino acids and their conjugates, like indoleacetyl glutamic acid, makes them unsuitable for direct GC-MS analysis. sigmaaldrich.com Derivatization is essential to replace active hydrogens on carboxyl, amino, and indole N-H groups with nonpolar moieties. sigmaaldrich.com

Silylation: This is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylation reagent that forms stable TBDMS derivatives, which are less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Acylation/Esterification: This two-step process involves esterification of the carboxyl groups followed by acylation of the amino and hydroxyl groups. Trifluoroacetyl ester derivatives are commonly prepared for GC-MS analysis of amino acids. Alkyl chloroformates can also be used to prepare alkyl esters of indole-3-acetic acid in a single step in an aqueous solution, which avoids the need for sample drying and the use of hazardous reagents like diazomethane. nih.gov The reaction of γ-glutamyl peptides with 2 M HCl in methanol at 80°C, followed by acylation with pentafluoropropionic (PFP) anhydride, has been studied, revealing intramolecular conversion to pyroglutamate derivatives. nih.gov

For Liquid Chromatography-Mass Spectrometry (LC-MS):

While many modern LC-MS/MS methods are designed for the analysis of underivatized amino acids, derivatization can still be employed to enhance detection sensitivity. researchgate.netddtjournal.comspringernature.comgreyhoundchrom.com

No Derivatization: Direct analysis of underivatized amino acids is possible using specialized chromatography columns, such as mixed-mode or strong cation exchange columns, coupled with tandem mass spectrometry. nih.govspringernature.comimtaktusa.com This approach simplifies sample preparation and avoids potential issues with derivatization efficiency. greyhoundchrom.com

Derivatization for Enhanced Sensitivity: Reagents can be used to introduce a readily ionizable moiety onto the analyte, thereby improving its response in the mass spectrometer. ddtjournal.com For example, a newly synthesized reagent, (S)-3-(1-(diisopropoxyphosphoryl) pyrrolidine-2-carboxamido)-N-hydroxysuccinimidyl ester (3-DP-NHS), was used to profile amino-containing metabolites in serum, achieving enhanced separation and sensitivity. nih.gov

The following table summarizes common derivatization reagents and their applications in the analysis of amino acids and related compounds.

Derivatization Reagent/Method Analyte Class Analytical Technique Purpose of Derivatization Reference
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Amino AcidsGC-MSIncreases volatility and thermal stability by forming TBDMS derivatives. sigmaaldrich.com
Alkyl ChloroformatesIndole-3-acetic acid, TryptophanGC-MSForms alkyl esters to increase volatility. Can be performed in aqueous solution. nih.gov
Trifluoroacetic Anhydride (TFAA) / AlcoholAmino AcidsGC-MSTwo-step derivatization to form trifluoroacetyl ester derivatives for improved volatility.
2 M HCl in Methanol & Pentafluoropropionic (PFP) Anhydrideγ-Glutamyl PeptidesGC-MSEsterification followed by acylation to create volatile derivatives for sensitive detection. nih.gov
Butanolic HClAmino Acids, AcylcarnitinesLC-MS/MSImproves separation and ionization efficiency. ddtjournal.com
(S)-3-(1-(diisopropoxyphosphoryl) pyrrolidine-2-carboxamido)-N-hydroxysuccinimidyl ester (3-DP-NHS)Amino-containing metabolitesLC-MSPolarity-regulated derivatization to enhance separation efficiency and detection sensitivity. nih.gov

Comparative Biochemistry and Physiology of Indoleacetyl Glutamic Acid

Occurrence Across Different Plant Species

Indoleacetyl glutamic acid is a widely distributed, though often low-abundance, metabolite in the plant kingdom. hmdb.ca It is frequently found alongside the structurally similar conjugate, indole-3-acetyl-aspartic acid (IAA-Asp). researchgate.netfrontiersin.org Research has identified IAA-Glu in a diverse range of plant species, from dicots to monocots and gymnosperms.

Labeling studies and quantitative analyses have confirmed its presence in various tissues. For instance, in 9-day-old wild-type Arabidopsis thaliana seedlings, IAA-Glu was measured at approximately 3.5 ng per gram of fresh weight. nih.gov In the seeds of the soybean (Glycine max), IAA-Glu and IAA-Asp together account for almost all of the conjugated IAA pool. nih.gov The identification of these conjugates across numerous species underscores their fundamental role in auxin homeostasis. oup.com

Below is a table summarizing the documented occurrence of IAA-Glu and the related IAA-Asp conjugate in several plant species.

Plant SpeciesCommon NameConjugate IdentifiedReference(s)
Arabidopsis thalianaThale CressIAA-Glu, IAA-Asp researchgate.netfrontiersin.orgnih.gov
Glycine (B1666218) maxSoybeanIAA-Glu, IAA-Asp oup.comhmdb.canih.gov
Oryza sativaRiceIAA-Glu, IAA-Asp frontiersin.orgnih.gov
Pisum sativumPeaIAA-Glu, IAA-Asp frontiersin.orgnih.gov
Cucumis sativusCucumberIAA-Glu, IAA-Asp oup.com
Picea abiesNorway SpruceIAA-Glu, IAA-Asp researchgate.netfrontiersin.org
Populus hybridsPoplarIAA-Asp oup.com
Pinus sylvestrisScots PineIAA-Asp oup.com
Pseudotsuga menziesiiDouglas FirIAA-Asp oup.com

Species-Specific Metabolic Variations

The metabolism of auxin conjugates, including IAA-Glu, exhibits significant variation among different plant species. nih.gov While the conjugation of IAA to amino acids is a common strategy for regulating auxin levels, the specific conjugates that are synthesized, and their subsequent metabolic fates, are not universal. frontiersin.org This metabolic diversity is crucial for understanding species-specific developmental strategies and responses to the environment. nih.gov

The synthesis of IAA-amino acid conjugates is catalyzed by GRETCHEN HAGEN 3 (GH3) enzymes. frontiersin.orgnih.gov Different species possess different families of these enzymes, which contributes to the variation in conjugate profiles. Once formed, IAA-Glu and IAA-Asp are generally considered to be precursors for degradation pathways rather than reversible storage forms like IAA-Alanine or IAA-Leucine. oup.comnih.gov The primary catabolic route involves oxidation of the indole (B1671886) ring to form 2-oxindole-3-acetyl-glutamic acid (oxIAA-Glu). frontiersin.org

A comparative study of four plant models—Arabidopsis thaliana, pea (Pisum sativum), wheat (Triticum aestivum), and maize (Zea mays)—revealed striking differences in their auxin metabolite profiles. frontiersin.orgnih.gov

In Arabidopsis , the glucose conjugate of oxidized IAA (oxIAA-glc) is the dominant metabolite, while oxidized amino acid conjugates like oxIAA-Glu are present at lower levels. frontiersin.org

In pea , oxIAA-amino acid conjugates are the major metabolites. frontiersin.org

In maize and wheat , both IAA-Glu and its oxidized form were found at very low levels or were undetectable in certain tissues, such as maize shoots. frontiersin.org In maize kernels, ester-linked conjugates are the predominant form of stored IAA. oup.com

This data highlights that the metabolic pathways are not only species-specific but also tissue-specific.

SpeciesPrimary IAA Catabolite/ConjugateKey FindingReference(s)
Arabidopsis thalianaoxIAA-glcoxIAA-AA conjugates are present but less abundant than oxIAA-glc. frontiersin.orgnih.gov
Pisum sativum (Pea)oxIAA-AA (e.g., oxIAA-Glu, oxIAA-Asp)oxIAA-amino acid conjugates represent the major class of IAA metabolites. frontiersin.orgnih.gov
Zea mays (Maize)Ester conjugates (in kernels)oxIAA-Glu was not detected in shoot samples. oup.comfrontiersin.org
Triticum aestivum (Wheat)Low levels of oxIAA-AAoxIAA-Asp and oxIAA-Glu were below the limit of detection in shoots. frontiersin.org

Evolutionary Perspectives on Indoleacetyl Glutamic Acid Pathways

The molecular machinery for conjugating IAA to amino acids, including glutamic acid, is considered an evolutionary innovation of land plants (embryophytes). nih.gov This development was a critical step in achieving the complex, multicellular growth and coordinated development seen in terrestrial flora. nih.gov The evolution of this pathway appears to be tightly linked with the emergence of key developmental traits such as embryos, shoots, and vascular systems. oup.com

Genomic and phylogenetic studies indicate that the core components of the nuclear auxin pathway, which includes the GH3 enzymes responsible for conjugation, were established after the divergence of land plants from their charophycean green algae ancestors. nih.govoup.com While charophycean algae possess endogenous auxin, they appear to regulate its levels primarily through a balance of biosynthesis and degradation, with very slow rates of conjugate formation. oup.comuchicago.edu

In contrast, mosses, hornworts, and vascular plants extensively use the dynamic equilibrium between conjugate synthesis and hydrolysis to control free IAA levels. uchicago.edu The complexity of the gene families involved in auxin metabolism and signaling also increased throughout land plant evolution. Marchantia polymorpha, a liverwort representing an early-diverging land plant lineage, has a relatively simple toolkit with one TIR1/AFB receptor, one AUX/IAA protein, and three ARFs. This number expands significantly in mosses like Physcomitrella patens and even more so in angiosperms like Arabidopsis, which has six TIR1/AFBs, 29 AUX/IAAs, and 23 ARFs. oup.com This genetic expansion, including the diversification of the GH3 family, allowed for more nuanced and tissue-specific control over auxin homeostasis, facilitating greater developmental complexity. nih.govnih.gov

Comparative Analysis in Animal Physiology

Unlike in plants, where indoleacetyl glutamic acid is a well-defined component of hormone metabolism, its role in animal physiology is not established. The compound is not known to be an endogenous signaling molecule in animals in the way it is in plants. However, a comparative analysis can be made by examining the metabolism and physiological roles of its constituent parts: indole-3-acetic acid (IAA) and glutamic acid.

Glutamic acid is a ubiquitous amino acid in animals, central to nitrogen metabolism, a key component of proteins, and, most notably, the primary excitatory neurotransmitter in the vertebrate central nervous system. frontiersin.orgnih.govnih.gov Its signaling functions are ancient and mediated by specific ionotropic and metabotropic receptors. nih.govnih.gov

Indole-3-acetic acid (IAA) is not synthesized by animals but is present in the mammalian gut as a metabolic byproduct of tryptophan breakdown by gut microbiota. hmdb.ca It can be absorbed and has been detected in bodily fluids. For example, a related conjugate, indoleacetyl glutamine, is found at low levels in human urine and can be elevated in patients with Hartnup disease, a genetic disorder affecting amino acid transport. hmdb.ca

Given that both IAA (from diet and gut bacteria) and glutamic acid are present in animals, the potential for interaction or even incidental conjugation exists. However, the primary physiological significance in animals stems from their separate roles. Dietary glutamate (B1630785), for instance, can influence protein synthesis, immune function, and intestinal health, and supplementation has been shown to help relieve heat stress in livestock. nih.gov

The evolutionary trajectory of glutamate function provides a useful parallel. In all life forms, including plants and bacteria, glutamate is a central metabolite. nih.gov In animals, it was co-opted for a highly specialized role in neurotransmission. nih.gov Similarly, the N-acetylglutamate molecule is an intermediate in arginine synthesis in plants and bacteria, but in vertebrates, it evolved into an essential cofactor for the urea (B33335) cycle. nih.govresearchgate.net The IAA-glutamate conjugate, therefore, represents a plant-specific evolutionary adaptation for hormonal control, using a universally available amino acid (glutamate) to modulate a crucial signaling molecule (IAA). In animals, these two molecules operate in distinct, albeit fundamental, physiological and metabolic domains.

Future Directions and Research Opportunities

Elucidation of Uncharacterized Metabolic Pathways

The complete metabolic fate of indoleacetyl glutamic acid and related compounds is not yet fully understood, presenting a significant area for future research. In plants, the primary pathway involves the conjugation of IAA with amino acids, including glutamic acid, by the GRETCHEN HAGEN 3 (GH3) family of enzymes, forming amide-linked conjugates. nih.govresearchgate.net These conjugates are considered biologically inactive storage forms. nih.gov A key area for further investigation is the subsequent oxidation of these conjugates. In Arabidopsis, it is proposed that IAA-amino acid conjugates are oxidized by DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) to form oxIAA-amino acids (oxIAA-AAs), which are then hydrolyzed to 2-oxindole-3-acetic acid (oxIAA). nih.govresearchgate.net However, the metabolic steps following the formation of oxIAA are still not fully described, and the diversity of these pathways across different plant species remains an open question. nih.govresearchgate.net

In mammalian systems, the metabolic pathway is linked to the gut microbiome. mdpi.com Tryptophan is metabolized by gut bacteria into indole-3-acetic acid (IAA). mdpi.commdpi.com In the liver, this microbially-derived IAA can be conjugated with glutamine to produce indoleacetylglutamine. mdpi.com The enzymes and regulatory mechanisms governing this conjugation in the liver are not well-characterized. Furthermore, the broader metabolic network involving indoleacetyl glutamic acid and its derivatives is an area of active investigation, with studies suggesting its connection to other metabolic pathways, such as the tricarboxylic acid (TCA) cycle and amino acid biosynthesis in microorganisms like E. coli. nih.gov Comprehensive elucidation of these pathways in plants, microbes, and mammals is crucial for understanding the compound's full range of biological activities.

Advanced Omics Techniques for Comprehensive Understanding

The exploration of indoleacetyl glutamic acid and its metabolic neighborhood is greatly enhanced by advanced analytical "omics" technologies. These high-throughput techniques provide a systems-level view of molecular processes, offering a more comprehensive understanding than traditional targeted analyses.

Metabolomics , the large-scale study of small molecules or metabolites, has been particularly instrumental. Non-targeted metabolomics, often employing techniques like ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy, has been used to identify and quantify a wide range of metabolites in biological samples. mdpi.comnih.govnih.gov This approach has successfully identified alterations in the indoleacetylglutamine pathway in patients with cardiovascular disease and discovered other indole (B1671886) derivatives as potential biomarkers for conditions like gout. mdpi.comnih.gov

Other omics techniques also offer powerful insights:

Genomics and Transcriptomics : DNA macroarrays have been used to measure the expression levels of thousands of genes in response to IAA, revealing its influence on central metabolic pathways in E. coli. nih.gov

Proteomics : The analysis of the entire protein complement can reveal changes in enzyme levels involved in metabolic pathways. For instance, proteomic analysis of the liver has been used alongside metabolomics to understand the effects of indole-3-acetate (B1200044) administration. nih.gov

Metagenomics : The study of genetic material recovered directly from environmental samples allows for the analysis of the gut microbiome's functional potential. Shotgun metagenome sequencing of stool samples helps identify the bacteria and metabolic modules responsible for producing indole derivatives from tryptophan. mdpi.com

Integrating data from these various omics fields (a multi-omics approach) will be essential for building a complete picture of how indoleacetyl glutamic acid is synthesized, regulated, and exerts its biological effects.

Exploration of Therapeutic Potential in Mammalian Systems

Emerging evidence suggests that metabolites from the indole pathway, including precursors and derivatives of indoleacetyl glutamic acid, have significant therapeutic potential in mammalian systems. Research has highlighted the diverse biological activities of the precursor molecule, indole-3-acetic acid (IAA), which include anti-inflammatory, anti-tumor, hepatoprotective, and enteroprotective effects. nih.govnih.gov These effects are often mediated through the modulation of the gut microbiota, enhancement of the intestinal barrier, and regulation of the immune system. nih.gov

The therapeutic potential extends to several key areas:

Cancer : The metabolism of glutamine and glutamic acid is a critical area of interest in oncology, as many cancer cells are dependent on glutamine for growth. nih.govyoutube.com Compounds that interfere with glutamine metabolism have shown preclinical therapeutic potential. nih.gov Furthermore, IAA, in combination with horseradish peroxidase, has demonstrated toxicity towards human tumor cells, suggesting a novel prodrug/enzyme strategy for targeted cancer therapy. nih.gov Synthetic amides of L-glutamic acid have also shown activity against certain cancer cell lines. nih.gov

Cardiovascular and Metabolic Diseases : Oral supplementation with IAA has been shown to alleviate diet-induced non-alcoholic fatty liver disease (NAFLD), reducing liver steatosis, inflammation, and serum alanine (B10760859) transaminase (ALT) levels in mice. nih.gov The indoleacetylglutamine pathway itself has been identified as being significantly associated with cardiovascular diseases. mdpi.com

Gut and Immune Health : Glutamine is a crucial fuel for rapidly dividing cells, including those of the gut and immune system, particularly during periods of metabolic stress. youtube.com Indole derivatives can enhance the intestinal epithelial barrier and modulate the immune system. nih.gov

Future research should focus on the specific effects of indoleacetyl glutamic acid itself, distinguishing its actions from its precursor, IAA, to determine its unique therapeutic applications.

Agricultural Applications in Plant Growth Regulation

The role of indole-based compounds as plant growth regulators is well-established, with IAA being the most common natural auxin. nih.govfrontiersin.org Indoleacetyl glutamic acid, as a conjugate of IAA, is part of this regulatory system and presents opportunities for agricultural applications.

IAA and its conjugates regulate numerous aspects of plant growth and development, including cell division and enlargement, tissue differentiation, and the formation of roots. nih.govnih.govnih.gov Research has shown that different indoleacetyl-amino acid conjugates have varying activities. nih.gov For instance, while some conjugates like indoleacetyl-L-alanine promote rapid callus growth, others containing amino acids like aspartic acid support shoot formation. nih.gov This suggests that specific conjugates could be developed for targeted outcomes in plant tissue culture and propagation.

The components of indoleacetyl glutamic acid also have recognized benefits:

Indole Compounds : Exogenous application of indole derivatives can stimulate root and fruit formation and enhance plant resistance to both biotic and abiotic stresses. frontiersin.org

Glutamic Acid : Foliar application of L-glutamic acid has been shown to improve the growth, yield, and quality of various crops, including garlic and carrots. cabidigitallibrary.orgmdpi.com Glutamic acid plays a central role in nitrogen metabolism, chlorophyll (B73375) synthesis, and stress adaptation. cabidigitallibrary.orgmdpi.com

Therefore, indoleacetyl glutamic acid could be utilized as a stable, slow-release source of active auxin, potentially offering more sustained growth promotion than the direct application of free IAA. nih.gov Further research is needed to optimize its application for specific crops and to explore its potential in enhancing resistance to environmental stressors. biosynth.com

Development of Indoleacetyl Glutamic Acid as a Biomarker for Human Health

The presence of indoleacetyl glutamic acid and its related metabolites in human biofluids like urine and feces makes it a candidate for development as a biomarker for health and disease. hmdb.ca Metabolomics studies are increasingly identifying gut microbiota-derived metabolites as crucial indicators of host health, with the potential to predict disease risk and progression. mdpi.com

A significant finding is the identification of the indoleacetylglutamine pathway as a potential biomarker for cardiovascular diseases (CVD). mdpi.com A study comparing the metabolic profiles of CVD patients and healthy controls found a significant elevation of indoleacetylglutamine and its precursor, IAA, in the CVD group. mdpi.com These metabolites were also positively correlated with risk factors such as triglycerides and uric acid. mdpi.com

The development of biomarkers from this pathway could lead to:

Early Detection and Risk Stratification : A panel of metabolic markers, including indoleacetylglutamine, could improve the accuracy of CVD risk assessment. mdpi.com

Monitoring Gut Health : Since the pathway originates from tryptophan metabolism by the gut microbiota, its metabolites can serve as indicators of gut dysbiosis and its impact on systemic health. mdpi.commdpi.com

Diagnosis of Other Conditions : Metabolomic profiling has identified other indole derivatives, such as indolelactic acid, as potential biomarkers for gout, suggesting that indoleacetyl glutamic acid could also be relevant for other metabolic or inflammatory disorders. nih.gov

Future research should focus on validating these findings in larger, more diverse patient cohorts and on developing robust, standardized assays for quantifying indoleacetyl glutamic acid in clinical settings. This could pave the way for its integration into diagnostic panels for assessing cardiometabolic and gut health.

Q & A

Q. How is Indoleacetyl glutamic acid structurally characterized, and what analytical techniques are prioritized for its identification?

Indoleacetyl glutamic acid (IAGlu) is identified via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR). The compound’s molecular formula (C₁₅H₁₆N₂O₅) and stereochemistry are confirmed using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the indole and glutamic acid moieties . For quantification, HPLC coupled with UV-Vis or fluorescence detection is recommended, as the indole group provides strong absorbance at 280 nm .

Q. What enzymatic or chemical synthesis pathways are validated for producing Indoleacetyl glutamic acid in laboratory settings?

IAGlu is synthesized via conjugation of indole-3-acetic acid (IAA) to L-glutamic acid using carbodiimide crosslinkers (e.g., EDC/NHS) under mild aqueous conditions. Enzymatic approaches employ acyltransferases from Arabidopsis thaliana to catalyze the amide bond formation, ensuring stereochemical fidelity . Yield optimization requires pH control (6.5–7.0) and stoichiometric monitoring of IAA and ATP levels .

Q. How is Indoleacetyl glutamic acid detected and quantified in plant tissue samples, and what are common interference factors?

Extraction involves homogenizing plant tissues in 80% methanol with 1% acetic acid to stabilize IAGlu. LC-MS/MS with a C18 column and MRM transitions (e.g., m/z 305→134) provides specificity against matrix interferents like auxin derivatives. Internal standards (e.g., deuterated IAGlu) correct for ion suppression . Interference from indole-3-propionic acid can be mitigated using gradient elution .

Advanced Research Questions

Q. What experimental design challenges arise when studying Indoleacetyl glutamic acid’s role in plant signaling pathways, and how are they addressed?

Key challenges include:

  • Temporal dynamics : IAGlu’s transient accumulation during stress responses requires time-course sampling (e.g., 0–24 h post-treatment) with high temporal resolution .
  • Functional redundancy : Knockout mutants may exhibit compensatory effects from homologous conjugates (e.g., indoleacetyl alanine). Combinatorial silencing via CRISPR-Cas9 is recommended .
  • Localization : Subcellular fractionation combined with immunogold labeling clarifies IAGlu’s compartment-specific roles .

Q. How can researchers resolve contradictions in reported bioactivity data for Indoleacetyl glutamic acid across different plant species?

Discrepancies often stem from species-specific metabolic turnover rates or differential receptor affinities. A standardized protocol includes:

  • Cross-species assays : Compare IAGlu’s stability in Arabidopsis vs. Oryza sativa using isotopic tracing .
  • Receptor-binding studies : Surface plasmon resonance (SPR) quantifies binding kinetics to auxin receptors like TIR1 .
  • Meta-analysis : Apply multivariate regression to published activity data, controlling for variables like pH and co-factor availability .

Q. What methodologies enable site-specific modification of proteins using Indoleacetyl glutamic acid derivatives, and what are their limitations?

Genetic encoding of glutamic acid benzyl ester (a IAGlu analog) allows site-specific incorporation into proteins via amber codon suppression. Limitations include:

  • Efficiency : Suppression rates vary (10–40%) depending on tRNA/aminoacyl-tRNA synthetase pairs .
  • Post-translational stability : Benzyl esters may hydrolyze prematurely; stabilizing mutations (e.g., Pro25→Ala) in the host protein improve retention .

Q. How can kinetic modeling improve the biosynthesis of Indoleacetyl glutamic acid in microbial systems?

Batch fermentation models (e.g., Logistic and Luedeking-Piret equations) predict cell growth, substrate consumption, and IAGlu production rates. Parameters are optimized using MATLAB or Python-based tools, with sensitivity analysis identifying rate-limiting steps (e.g., glutamic acid uptake) . Fed-batch strategies with pulse glucose feeding enhance titers by reducing acetate accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.